Camostat

Overview

Description

It was first described in the literature in 1981 and has been used in Japan since 2006 to treat chronic pancreatitis and drug-induced lung injury . Recently, it has gained attention for its potential use in treating COVID-19 due to its ability to inhibit the transmembrane protease serine 2 (TMPRSS2), which is involved in the viral entry of SARS-CoV-2 .

Mechanism of Action

Target of Action

Camostat, also known as this compound mesylate or FOY-305, is primarily a synthetic serine protease inhibitor . Its primary target is the Type II Transmembrane Serine Protease (TMPRSS2) . TMPRSS2 is a trypsin-like enzyme expressed on plasma membranes and plays a crucial role in RNA virus infections, including SARS-CoV-2 .

Mode of Action

This compound interacts with its target, TMPRSS2, by inhibiting its protease activity . This inhibition prevents the cleavage of the ACE2 ectodomain, a process critical for viral internalization . By blocking TMPRSS2, this compound reduces viral entry into host cells and prevents severe disease .

Biochemical Pathways

The inhibition of TMPRSS2 by this compound affects several biochemical pathways. In rats, oral this compound mesylate has been shown to increase pancreatic secretions and hypertrophy by increasing cholecystokinin release . It also leads to lower levels of pro-inflammatory cytokines such as IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC . This activity results in reduced pain and inflammation, as well as improved function of the pancreas in chronic pancreatitis .

Pharmacokinetics

This compound mesylate is rapidly converted into its active metabolite, GBPA (4- (4-guanidinobenzoyloxy) phenylacetic acid, FOY-251), by carboxylesterase . The pharmacokinetic characteristics of this compound and its metabolites have been studied in clinical trials . It was confirmed that the area under the curve (AUC) and maximum concentration (Cmax) increased in proportion to dose in both GBPA and GBA . Additionally, the accumulation index was predicted (1.12 and 1.08 for GBPA and GBA) .

Result of Action

The primary result of this compound’s action is the inhibition of viral entry into host cells, specifically in the context of SARS-CoV-2 . By inhibiting TMPRSS2, this compound prevents the activation of the SARS-CoV-2 spike protein, thereby reducing the virus’s ability to infect host cells . This leads to a reduction in viral load in infected patients and can prevent the patient from reaching severe disease stages .

Biochemical Analysis

Biochemical Properties

Camostat plays a significant role in biochemical reactions by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. One of the primary targets of this compound is the enzyme transmembrane protease serine 2 (TMPRSS2). By inhibiting TMPRSS2, this compound prevents the activation of viral spike proteins, thereby blocking viral entry into host cells . Additionally, this compound interacts with other proteases such as trypsin and kallikrein, further contributing to its inhibitory effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In epithelial cells, this compound has been shown to inhibit the entry of viruses by blocking the activation of viral spike proteins . This inhibition disrupts cell signaling pathways that are essential for viral replication. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . In pancreatic cells, this compound reduces inflammation and fibrosis, thereby improving cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serine proteases. This compound forms a covalent bond with the active site of TMPRSS2, leading to irreversible inhibition of the enzyme . This inhibition prevents the cleavage and activation of viral spike proteins, thereby blocking viral entry into host cells. Additionally, this compound inhibits other proteases such as trypsin and kallikrein through similar binding interactions . These inhibitory effects result in reduced proteolytic activity and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it undergoes hydrolysis to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . The stability and degradation of this compound and its metabolites have been studied extensively, revealing that the compound maintains its inhibitory effects over extended periods . Long-term studies have shown that this compound can reduce inflammation and fibrosis in pancreatic cells, leading to improved cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At higher doses, this compound can lead to toxic effects such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with serine proteases. Upon administration, this compound is rapidly hydrolyzed to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . This metabolite further undergoes hydrolysis to form the non-active metabolite 4-guanidinobenzoic acid (GBA) . The metabolic flux and levels of these metabolites have been studied to understand the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its distribution to specific tissues, including the pancreas and lungs . The localization and accumulation of this compound in these tissues are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with serine proteases . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its effective inhibition of proteolytic activity . The subcellular distribution of this compound has been studied to understand its mechanism of action and therapeutic potential .

Preparation Methods

The synthesis of Camostat involves the coupling of two key fragments: p-guanidinobenzoic acid and 2-(dimethylamino)-2-oxoethyl 2-(4-hydroxyphenyl)acetate . The process typically uses trihalotriazine as a coupling agent to form an ester from acid and alcoholic functionalities . This method is both economical and practical for industrial production.

Chemical Reactions Analysis

Camostat undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: this compound can undergo substitution reactions, particularly at the ester and amide functionalities.

Common reagents used in these reactions include acids, bases, and specific enzymes that facilitate hydrolysis. The major products formed from these reactions are typically the hydrolyzed metabolites, which retain biological activity .

Scientific Research Applications

Camostat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study serine protease inhibition.

Medicine: Approved in Japan for treating chronic pancreatitis and postoperative reflux esophagitis.

Comparison with Similar Compounds

Camostat is often compared with Nafamostat, another serine protease inhibitor. Both compounds inhibit TMPRSS2, but Nafamostat has a higher inhibitory potency due to its greater affinity for the enzyme . Other similar compounds include:

Gabexate: Another serine protease inhibitor used for similar indications.

Aprotinin: A protease inhibitor with broader activity but less specificity for TMPRSS2.

This compound’s uniqueness lies in its specific inhibition of TMPRSS2 and its potential therapeutic applications in viral infections like COVID-19 .

Biological Activity

Camostat mesylate is a synthetic protease inhibitor that has garnered attention for its antiviral properties, particularly in the context of SARS-CoV-2, the virus responsible for COVID-19. Originally approved in Japan for treating chronic pancreatitis, its mechanism of action involves inhibiting the transmembrane protease serine 2 (TMPRSS2), which is crucial for the viral entry into host cells. This article explores the biological activity of this compound mesylate, focusing on its antiviral effects, pharmacokinetics, and clinical studies.

This compound mesylate inhibits TMPRSS2, preventing the activation of the SARS-CoV-2 spike protein, which is essential for viral entry into human cells. Research indicates that SARS-CoV-2 can utilize various host cell proteases for entry, but this compound effectively blocks this process. Additionally, its metabolite GBPA also exhibits antiviral activity, albeit with reduced efficacy compared to this compound mesylate itself .

Pharmacokinetics

The pharmacokinetics of this compound mesylate have been studied extensively. After administration, it is metabolized into GBPA, which retains some antiviral properties. The peak plasma concentration of this compound mesylate after a standard dose (200 mg) reaches approximately 0.25 µM, while GBPA achieves an effective concentration (EC50) of 0.178 µM against TMPRSS2 .

Table 1: Pharmacokinetic Parameters of this compound Mesylate and GBPA

| Parameter | This compound Mesylate | GBPA |

|---|---|---|

| Peak Concentration | 0.25 µM | 0.178 µM |

| Half-Life | TBD | TBD |

| Bioavailability | TBD | TBD |

Efficacy in COVID-19 Treatment

A multicenter, double-blind randomized controlled trial investigated the efficacy of this compound mesylate in patients with mild to moderate COVID-19. In this study, patients received either this compound mesylate (600 mg four times daily) or a placebo for up to 14 days. The primary endpoint was the time to achieve two consecutive negative tests for SARS-CoV-2.

Findings:

- Participants: 155 patients (78 on this compound, 77 on placebo).

- Conversion to Negative Viral Status: By day 14, 60.8% in the this compound group converted to negative compared to 63.5% in the placebo group.

- Median Time to First Negative Test: No significant difference was observed between groups (11 days for both) .

Safety Profile

The safety profile of this compound mesylate has been evaluated in various studies. Common side effects include gastrointestinal disturbances; however, no new safety concerns were identified during clinical trials related to COVID-19 treatment .

Case Studies

A case study published in Global Health & Medicine highlighted the use of this compound mesylate in a patient with severe COVID-19 pneumonia who showed significant improvement after treatment. The patient's viral load decreased markedly within days of starting therapy, supporting the notion that this compound can exert rapid antiviral effects when administered early in the disease course .

Properties

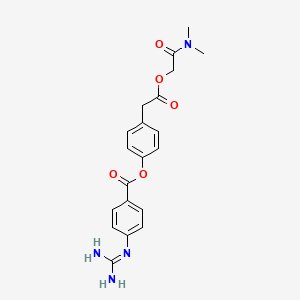

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASIMHXSUQUHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59721-29-8 (monomethanesulfonate) | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044010 | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59721-28-7 | |

| Record name | Camostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194-198 | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.